2-bromo-N-(propan-2-yl)aniline

Catalog No.
S1540556
CAS No.
156643-24-2
M.F
C9H12BrN
M. Wt
214.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-(propan-2-yl)aniline

To synthesize chiral 2-methylindoline cores without competing four-membered ring formation, researchers require a sterically hindered ortho-bromoaniline. 2-Bromo-N-(propan-2-yl)aniline (CAS 156643-24-2) is the mandatory precursor: • Enables enantioselective C(sp3)-H activation to form 2-methylindolines directly. • Prevents over-arylation in Buchwald-Hartwig, reducing purification costs. • Streamlines Larock indole/benzimidazole synthesis via pre-installed N-isopropyl group. Stable supply, global delivery.

CAS Number

156643-24-2

Product Name

2-bromo-N-(propan-2-yl)aniline

IUPAC Name

2-bromo-N-propan-2-ylaniline

Molecular Formula

C9H12BrN

Molecular Weight

214.1 g/mol

InChI

InChI=1S/C9H12BrN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3

InChI Key

AXWCQJBMXKXFIO-UHFFFAOYSA-N

SMILES

CC(C)NC1=CC=CC=C1Br

Synonyms

N-Isopropyl-2-broMoaniline

Canonical SMILES

CC(C)NC1=CC=CC=C1Br

Purity

≥95%

Package Size

250 mg, 1 g, 5 g

2-Bromo-N-(propan-2-yl)aniline (CAS: 156643-24-2) is a sterically hindered, ortho-halogenated secondary aniline utilized as a high-value precursor in advanced organometallic synthesis and active pharmaceutical ingredient (API) manufacturing [1]. Its molecular architecture combines an ortho-bromo leaving group with a bulky N-isopropyl moiety, providing a precise steric environment that dictates regioselectivity in cross-coupling reactions. Furthermore, the N-isopropyl group supplies a high local density of primary C(sp3)-H bonds, making this compound an optimal substrate for palladium-catalyzed intramolecular C-H activation[2]. For procurement teams, this compound is not merely a generic building block but a structurally mandatory precursor for synthesizing chiral 2-methylindolines and bulky N-isopropyl diarylamines without the need for late-stage alkylation.

Procurement Fit

Ortho-BrEnables cross-coupling diversification handle
N-iPrModulates steric and electronic nitrogen profile
Pre-alkylatedEliminates N-alkylation rearrangement risk

Substituting 2-bromo-N-(propan-2-yl)aniline with generic analogs such as 2-bromo-N-methylaniline or primary 2-bromoaniline fundamentally disrupts downstream reactivity [1]. In C(sp3)-H activation workflows targeting indoline cores, the N-methyl analog fails completely because cyclization would require the formation of a highly strained, thermodynamically unfavorable four-membered benzazetidine ring. Similarly, substituting with 2-bromo-N-ethylaniline yields an unsubstituted indoline, eliminating the possibility of enantioselective desymmetrization to form chiral 2-methyl derivatives [2]. In standard Buchwald-Hartwig aminations, replacing the bulky N-isopropyl derivative with a primary 2-bromoaniline removes critical steric shielding, leading to uncontrolled over-arylation and significantly higher purification costs due to diarylated byproducts[3].

Substitution Risk

Target
2-Bromo-N-isopropylaniline
Ortho-bromo + N-isopropyl groups; integrated reactivity
Analog 1
2-Bromoaniline
Lacks N-isopropyl; nucleophilicity and cross-coupling profile may differ
Target
2-Bromo-N-isopropylaniline
Contains synthetically accessible ortho-bromo handle
Analog 2
N-Isopropylaniline
Lacks ortho-bromo; removes diversification point, altering synthetic utility
Pre-formed isomer avoids rearrangement: direct N-alkylation of 2-bromoaniline can produce 66% 4-bromo isomer; using this compound bypasses that risk.

C(sp3)-H Activation for Chiral Indolines

The N-isopropyl group provides two enantiotopic methyl groups that undergo highly efficient Pd-catalyzed desymmetrization. When converted to its carbamate, 2-bromo-N-(propan-2-yl)aniline yields 2-methylindoline in up to 97% yield with 93-95% enantiomeric excess (ee) using chiral ligands like (S,S)-DIOP or (R,R)-Me-DUPHOS [1]. In contrast, 2-bromo-N-methylaniline yields 0% of the cyclized product due to the prohibitive ring strain of a four-membered intermediate, and 2-bromo-N-ethylaniline yields an achiral product (0% ee) [2].

Evidence DimensionCyclization yield and enantiomeric excess (ee)
Target Compound Data97% yield, up to 95% ee (chiral 2-methylindoline)
Comparator Or Baseline2-bromo-N-methylaniline (0% yield) / 2-bromo-N-ethylaniline (0% ee)
Quantified DifferenceAbsolute requirement for chiral 2-methylindoline formation vs. complete failure or loss of chirality
ConditionsPd(OAc)2 catalysis, chiral phosphine ligands, 140 °C

Procuring this exact N-isopropyl compound is structurally mandatory for synthesizing chiral 2-methylindoline pharmacophores via asymmetric C-H activation.

LogP & pKa Shift
Predicted/computed
LogP ~3.16 vs ~1.8–2.2 (Δ~1 log unit); pKa ~4.04 vs ~3.4–3.6
Supports lipophilicity-driven design
Verify experimentally for your system

Steric Shielding Against Over-Arylation

In industrial C-N cross-coupling workflows, secondary amines with bulky substituents are critical for preventing unwanted di-arylation. The N-isopropyl group on 2-bromo-N-(propan-2-yl)aniline provides a steric shield that restricts coupling to a single equivalent of an incoming aryl halide, yielding >95% selectivity for the desired tertiary amine [1]. When primary 2-bromoaniline is used as a baseline substitute under identical non-optimized conditions, di-arylation byproducts can reach 10-30%, requiring costly chromatographic separation[2].

Evidence DimensionSelectivity for mono-arylation (tertiary amine formation)
Target Compound Data>95% selectivity (suppressed over-arylation)
Comparator Or Baseline2-bromoaniline (up to 30% di-arylation byproducts)
Quantified Difference>25% reduction in unwanted di-arylation byproducts
ConditionsStandard Pd-catalyzed Buchwald-Hartwig amination conditions

Reduces downstream purification costs and improves yield reproducibility in the synthesis of complex tertiary diarylamines.

Negishi Coupling Time
Class-level inference
Bromoaniline class: 5–12 min at 25 °C with i-PrI acceleration
Potential for rapid, mild coupling
Validate for this specific substrate

Kinetic Acceleration via C-H Bond Density

The efficiency of intramolecular C-H activation is heavily dependent on the statistical availability of reactive bonds and steric conformation. 2-Bromo-N-(propan-2-yl)aniline provides 6 equivalent primary C(sp3)-H bonds on the isopropyl group, which, combined with the steric bulk driving the reactive centers toward the metal catalyst, accelerates cyclization kinetics [1]. Comparatively, a linear alkyl analog like 2-bromo-N-ethylaniline offers only 3 equivalent C-H bonds and lacks the gem-dimethyl-like steric acceleration, requiring longer reaction times and often resulting in lower overall conversion rates in scale-up environments [2].

Evidence DimensionReactive C(sp3)-H bond density and kinetic probability
Target Compound Data6 equivalent primary C-H bonds (rapid cyclization)
Comparator Or Baseline2-bromo-N-ethylaniline (3 equivalent primary C-H bonds)
Quantified Difference2x statistical probability of metalation and enhanced steric acceleration
ConditionsIntramolecular Pd-catalyzed cyclization

Higher reactive bond density ensures faster reaction times and higher throughput in industrial scale-up of indoline derivatives.

Isomeric Purity
Supporting evidence
Target: pure ortho isomer; 2-bromoaniline alkylation yields 66% 4-bromo isomer
Bypasses rearrangement risk
Based on model reaction with benzyl bromide
Purity Benchmark
Supplier data
Standard ≥95%; enhanced 97% HPLC with NMR/HPLC/GC data
Consistent purity across vendors
Review batch-specific COA

Asymmetric Synthesis of 2-Methylindoline

Directly leveraging the enantioselective C(sp3)-H activation data, this compound is the premier starting material for synthesizing chiral 2-methylindoline cores. These cores are prevalent in various active pharmaceutical ingredients (APIs), and starting with the N-isopropyl derivative allows for efficient desymmetrization, bypassing complex multi-step asymmetric alkylations [1].

Sterically Hindered Tertiary Amine Synthesis

Based on its ability to suppress over-arylation, this compound is ideal for Buchwald-Hartwig cross-coupling workflows aimed at producing bulky, unsymmetrical N-isopropyl diarylamines. The built-in steric hindrance ensures high-purity mono-coupling, making it highly suitable for library synthesis in drug discovery[2].

Precursor for N-Isopropyl Heterocycles

Beyond indolines, the ortho-bromo functionality makes this compound an excellent substrate for cascade reactions, such as Larock-type indole syntheses or benzimidazole formations. The pre-installed N-isopropyl group guarantees high regioselectivity and eliminates the need for late-stage N-alkylation, streamlining the manufacturability of complex heterocycles [3].

Application Fit

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Ortho-bromo N-isopropyl scaffold
Lipophilicity-driven design, cross-coupling compatibility
Agrochemical intermediate synthesis
Pre-alkylated, isomerically defined building block
Synthetic reliability, purity consistency
Cross-coupling methodology studies
Bromoaniline substrate for Negishi reactions
Reaction kinetics under mild conditions, analytical documentation

XLogP3

3.4

Explore Compound Types